(2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester is a complex organic compound with the molecular formula C21H21NO5. This compound is notable for its unique structure, which includes a piperidine ring substituted with hydroxy and carboxylic acid groups, and a fluorenylmethyl ester group. It is used in various scientific research applications, particularly in the synthesis of enantiopure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and carboxylic acid groups. The final step involves esterification with the fluorenylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid groups can produce alcohols .
Scientific Research Applications
(2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorenylmethyl ester group enhances the compound’s stability and facilitates its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
- ®-1-((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
- (S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-4-Hydroxy-1,2-piperidinedicarboxylic Acid 1-(9H-Fluoren-9-ylmethyl) Ester is unique due to its specific stereochemistry and functional groups. This uniqueness makes it particularly valuable in the synthesis of enantiopure compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGSLUBWMLBOFZ-DJJJIMSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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